molecular formula C5H13O3P B8622657 butoxy(methyl)phosphinic acid

butoxy(methyl)phosphinic acid

Cat. No.: B8622657
M. Wt: 152.13 g/mol
InChI Key: GZUFHXSFPZCNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

butoxy(methyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with the phosphate moiety, making it a versatile compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

butoxy(methyl)phosphinic acid can be synthesized through several methods. One common method involves the reaction of methylphosphonic dichloride with n-butanol in the presence of a base such as pyridine. The reaction proceeds as follows:

CH3P(O)Cl2+C4H9OHCH3P(O)(OC4H9)2+2HCl\text{CH}_3\text{P(O)Cl}_2 + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{CH}_3\text{P(O)(OC}_4\text{H}_9\text{)}_2 + 2\text{HCl} CH3​P(O)Cl2​+C4​H9​OH→CH3​P(O)(OC4​H9​)2​+2HCl

The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of methyl-phosphonic acid n-butyl ester often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

butoxy(methyl)phosphinic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to form methyl-phosphonic acid and n-butanol.

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

    Hydrolysis: Methyl-phosphonic acid and n-butanol.

    Oxidation: Higher oxidation state phosphorus compounds.

    Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

butoxy(methyl)phosphinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a pro-drug.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl-phosphonic acid n-butyl ester exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can form coordination complexes with metal ions, which can influence biological pathways and chemical reactions. The presence of the ester group allows for hydrolysis and subsequent release of the active phosphonic acid moiety.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl-phosphonic acid n-butyl ester
  • Methyl-phosphonic acid ethyl ester
  • Dimethyl-phosphonic acid

Uniqueness

butoxy(methyl)phosphinic acid is unique due to its specific ester group, which imparts distinct chemical and physical properties. The n-butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

Molecular Formula

C5H13O3P

Molecular Weight

152.13 g/mol

IUPAC Name

butoxy(methyl)phosphinic acid

InChI

InChI=1S/C5H13O3P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3,(H,6,7)

InChI Key

GZUFHXSFPZCNJA-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing 1H-tetrazole (˜0.002 g, 0.028 mmol) was added a solution of n-butanol (0.041 g, 0.55 mmol) in 0.33 mL of DCM, followed by a solution of 3,5-lutidine (0.090 g, 0.84 mmol) in 0.33 mL of DCM. The resulting clear solution was cooled to 0° C. then added, under an atmosphere of N2, a solution of methylphosphonic dichloride (0.073 g, 0.55 mmol) in 0.33 mL of DCM. The resulting white suspension was stirred to ambient temperature overnight. To a cooled (0° C.) solution of rapamycin (0.1 g, 0.11 mmol) in 0.5 mL of DCM was added a solution of 3,5-lutidine (0.090 g, 0.84 mmol) in 0.5 mL of DCM, followed immediately by the phosphorylating reagent (yellow solution with white precipitate) and a 1.0 mL DCM wash. The resulting yellow solution was stirred at 0° C. for 1.0 h (followed by MS). The cold (0° C.) reaction solution was diluted with ˜20 mL EtOAc then transferred to a separatory funnel containing EtOAc (120 mL) and saturated NaHCO3 (100 mL). Upon removing the aqueous layer, the organic layer was washed successively with ice cold 1N HCl (1×100 mL), saturated NaHCO3 (3×100 mL), and brine (1×100 mL), then dried over MgSO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with 0.25:10:3:3 then 0.5:10:3:3 MeOH/DCM/EtOAc/hexane) then RP HPLC (85% MeOH/H2O) to provide 0.063 g of a white solid (˜2:1 diastereomeric mixture): 1H NMR (300 MHz, CDCl3) d 4.15 (m, 1Ha, 1Hb), 4.11–3.89 (m, 3Ha, 3Hb), 3.04 (m, 1Ha, 1Hb); 31P NMR (121 MHz, CDCl3) d 32.1, 29.9; 1071 m/z (M+Na).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.002 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
0.041 g
Type
reactant
Reaction Step Four
Name
Quantity
0.33 mL
Type
solvent
Reaction Step Four
Quantity
0.09 g
Type
reactant
Reaction Step Five
Quantity
0.073 g
Type
reactant
Reaction Step Six
Quantity
0.1 g
Type
reactant
Reaction Step Seven
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Seven
Quantity
0.09 g
Type
reactant
Reaction Step Eight
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0.33 mL
Type
solvent
Reaction Step Nine
Name
Quantity
0.33 mL
Type
solvent
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.